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Abstract

Urotensin-1l (U-11), a cyclic peptide first isolated from teleost fish, has been identified as the
endogenous ligand for the G protein-coupled receptor 14 (GPR14), now known as the
urotensin receptor (UT).[1][2] Human U-II is an 11-amino acid peptide and is recognized as the
most potent endogenous vasoconstrictor discovered to date, with a potency in some vascular
beds reportedly greater than that of endothelin-1.[2][3][4][5] The U-1l system, which includes U-
I, the U-ll-related peptide (URP), and the UT receptor, is widely expressed throughout the
cardiovascular, renal, central nervous, pulmonary, and metabolic systems.[2][6] Elevated
plasma levels of U-Il and increased expression of its receptor are associated with numerous
pathological conditions, including hypertension, heart failure, atherosclerosis, diabetes, and
renal failure.[2][4] This guide provides a comprehensive overview of the U-II system's signaling
pathways, its diverse biological functions, key quantitative data, and detailed experimental
methodologies, highlighting its significance as a promising therapeutic target.

The Urotensin-Il System: Peptides and Receptor

The urotensin-1l system comprises two known endogenous peptide ligands and a single
receptor.

» Urotensin-II (U-11): The primary ligand, a cyclic peptide whose structure is highly conserved
across species.[2] The human form (hU-II) is an 11-amino acid peptide (H-Glu-Thr-Pro-Asp-
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cyclo[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH) generated by proteolytic cleavage from a larger
precursor.[4][7][8] The biological activity resides in the cyclic hexapeptide core (-Cys-Phe-
Trp-Lys-Tyr-Cys-), which is connected by a disulfide bond.[9][10]

» Urotensin-lI-Related Peptide (URP): A second endogenous ligand found in various tissues,
often at lower concentrations than U-Il, with the exception of reproductive tissues where its
levels are higher.[6][11]

» Urotensin Receptor (UT): A Class A G protein-coupled receptor (GPCR), formerly known as
GPR14.[2][11] It is a 386-amino acid protein that, upon binding U-II or URP, couples primarily
to Gag/11 proteins to initiate downstream signaling cascades.[10][11]

The distribution of U-II and its receptor is extensive. In humans, UT receptor mRNA is
expressed in cardiovascular and renal tissues, while U-Il mRNA is found at high levels in the
kidney and right atrium.[1] The receptor is also present in cardiac myocytes, vascular smooth
muscle cells, endothelial cells, the spinal cord, and various regions of the central nervous
system.[9][11]

Signaling Pathways of the Urotensin-ll System

Activation of the UT receptor by U-Il initiates a cascade of intracellular signaling events,
primarily through the Gaqg/11 pathway.[10][11] This leads to the activation of Phospholipase C
(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of calcium (Ca2+)
from intracellular stores, while DAG activates Protein Kinase C (PKC).[11]

Beyond this canonical pathway, U-1l signaling involves several other critical effectors that
contribute to its diverse biological actions:

* RhoA/Rho-kinase (ROCK): This pathway is crucial for U-lI-induced vasoconstriction and
vascular smooth muscle cell (VSMC) proliferation.[1][12]

o Mitogen-Activated Protein Kinases (MAPKSs): U-Il activates multiple MAPK pathways,
including ERK1/2, p38, and JNK, which are involved in cell proliferation, hypertrophy, and
inflammation.[1][13] For instance, U-Il promotes hypertrophy in cardiomyocytes via ERK1/2
and p38 signaling.[1]
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» PI3K/Akt Pathway: This pathway is also implicated in U-ll-mediated cell growth and survival.
[1][13]

 NADPH Oxidase: U-1l is a novel activator of NADPH oxidase in human pulmonary artery
smooth muscle cells, leading to the production of reactive oxygen species (ROS) that can

act as second messengers in signaling pathways.[1][2]
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Caption: Urotensin-ll receptor signaling cascade.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b612400?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Biological Functions and Pathophysiological Roles

The U-Il system is implicated in a wide array of physiological processes and disease states.

Cardiovascular System

U-II's effects on the cardiovascular system are complex and can be species- and vessel-
dependent.[1][4]

e Vasoconstriction: U-1l is a potent vasoconstrictor in isolated large arteries from humans, non-
human primates, pigs, dogs, and rabbits.[1] In humans in vivo, intra-arterial infusion of U-II
causes a potent, dose-dependent reduction in forearm blood flow, confirming its
vasoconstrictor action.[14] This effect is primarily endothelium-independent and mediated
through the direct action on vascular smooth muscle cells.[4]

» Vasodilation: Paradoxically, U-Il can also induce endothelium-dependent vasodilation in
some vascular beds, such as rat small arteries.[9][15]

o Cardiac Effects: U-Il exerts direct effects on the heart. It can induce positive inotropic effects
in human and rat myocardium.[7] However, it has also been linked to negative inotropic
effects and cardiac dysfunction, particularly in in vivo studies in monkeys where it caused a
dramatic decrease in blood pressure and circulatory collapse.[1] The U-II system is
upregulated in conditions like myocardial infarction and heart failure, where it is thought to
contribute to cardiac remodeling, fibrosis, and cardiomyocyte hypertrophy.[1][2][7]

Renal System

The kidney is a major site of both U-II production and action.[1][16]

o Renal Hemodynamics: The effects of U-Il on renal function are conflicting. Some studies in
rats show that exogenous U-II can increase the glomerular filtration rate (GFR) and promote
water and sodium excretion, while others report a reduction in these variables.[16] However,
the use of a UT receptor antagonist (urantide) increased GFR, diuresis, and natriuresis,
suggesting a tonic, restrictive influence of endogenous U-Il on renal function.[16]

o Pathophysiology: The U-II system is strongly implicated in chronic kidney disease (CKD).[6]
[17] Plasma U-II levels are elevated in patients with renal failure.[4] In animal models, UT

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1751922/
https://pubmed.ncbi.nlm.nih.gov/15883758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573112/
https://pubmed.ncbi.nlm.nih.gov/15883758/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2011.00038/full
https://pubmed.ncbi.nlm.nih.gov/17610998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2597773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751922/
https://journals.physiology.org/doi/abs/10.1152/ajpregu.00706.2009
https://pmc.ncbi.nlm.nih.gov/articles/PMC2597773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751922/
https://pubmed.ncbi.nlm.nih.gov/16807543/
https://pubmed.ncbi.nlm.nih.gov/16807543/
https://pubmed.ncbi.nlm.nih.gov/16807543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11109353/
https://pubmed.ncbi.nlm.nih.gov/38779598/
https://pubmed.ncbi.nlm.nih.gov/15883758/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

receptor antagonists like palosuran have been shown to mitigate the decline in GFR and
renal blood flow in diabetic rats, suggesting a role for U-1l in the progression of diabetic
nephropathy.[6][9]

Central Nervous System (CNS)

Both U-II and its receptor are expressed throughout the CNS, including the spinal cord and
various brain regions, indicating important central roles.[11][18]

o Cardiovascular Control: Central administration of U-1l can elicit powerful cardiovascular
responses.[18] Microinjection into specific brain nuclei in rats produces distinct effects:
depressor and bradycardiac responses in the A1 medullary area, but pressor and
tachycardic responses in the paraventricular and arcuate nuclei.[19]

» Neurotransmitter Release: U-II evokes the release of several "wakefulness-promoting"
neurotransmitters from rat cerebrocortical slices, including norepinephrine, dopamine,
serotonin, and histamine, suggesting a role in regulating the sleep-wake cycle.[20]

o Cerebral Blood Flow: In rats, intracerebroventricular administration of U-1l induces a
significant and long-lasting increase in cerebral blood flow.[21] However, in the context of
cerebral ischemia, U-1l treatment exacerbated brain damage.[21]

Metabolic System

The U-Il system is increasingly recognized as a key player in metabolic regulation and
diseases like metabolic syndrome and type 2 diabetes.[3][15]

¢ Insulin Secretion: U-II can directly inhibit glucose-induced insulin secretion from pancreatic
B-cells.[2][10]

¢ Insulin Resistance: Elevated U-Il levels are associated with insulin resistance.[15] Genetic
knockout of the U-II gene in mice leads to reduced serum glucose and insulin and improved
glucose tolerance.[22]

 Inflammation: U-II participates in a positive feedback loop with inflammatory cytokines,
where each stimulates the expression of the other.[3][22] This chronic inflammation is a key
factor in the development of insulin resistance and atherosclerosis.[3]
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Oncology

The U-II/UT system has been implicated in the growth and progression of several cancers.[4]
[23]

o Cell Proliferation and Invasion: The U-II/UT axis regulates cell growth, motility, and invasion
in various cancer cell lines, including colon, bladder, prostate, breast, and glioblastoma.[23]
[24]

o Overexpression in Tumors: The UT receptor is overexpressed in multiple human tumors. For
example, UTR mRNA expression is increased eightfold in colon cancer compared to normal
tissue.[25] In hepatocellular carcinoma, both U-Il and UT mRNA levels are significantly
elevated, and increased U-II expression is associated with a poor prognosis.[26]

» Angiogenesis: U-Il acts as a pro-angiogenic factor, stimulating endothelial tube formation
and the recruitment of pro-angiogenic cells, which is critical for tumor growth.[24][26]

Quantitative Data Summary

The following tables summarize key quantitative data related to the U-Il system's function and
expression.

Table 1: Potency of Urotensin-Il in Neurotransmitter Release (Data extracted from experiments
on rat cerebrocortical slices)[20]

Emax (% of Basal, Mean *

Neurotransmitter PECso (Mean £ SEM)

SEM)
Norepinephrine 8.78£0.17 138 + 2%
Dopamine Similar to Norepinephrine Not specified
Serotonin Similar to Norepinephrine Not specified
Histamine Similar to Norepinephrine Not specified
Glutamate Low potency (>100 nM) Did not saturate

Table 2: Physiological Effects of Urotensin-1I Administration
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Species/IMo  Administrat Magnitude
. Dose Effect Reference
del ion Route of Change
Dose-
) ~ dependent
Healthy Intra-arterial 0.1-300 Vasoconstricti o
) ) reduction in [14]
Humans (brachial) pmol/min on
forearm blood
flow
] Increased
Anesthetized Intracerebrov +61% at 1
) 10 nmol Cerebral [21]
Rats entricular hour
Blood Flow
Intracerebrov
] ) Increased
Anesthetized entricular )
10 nmol Infarction +40% [21]
Rats (post-
) ) Volume
ischemia)
Decreased
Dose-
Blood
Cynomolgus Intravenous 0.03-0.3 dependent
Pressure, ) [1]
Monkeys (bolus) nmol/kg ) cardiovascula
Circulatory ]
r dysfunction
Collapse

Table 3: U-1I/UT Expression in Pathological Conditions
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Fold/Percen

Condition Tissue Analyte Method t Change Reference
vs. Control
Human Colon - ~8-fold
Colon Cancer ] UTR mRNA Not specified ) [25]
Tissue increase
65-90% of
Colon ) -
] Human Colon ] Immunohisto cells positive
Adenocarcino ) UTR Protein ) ) [25]
Tissue chemistry (vs. 5-30% in
ma
normal)
Hepatocellula  Human Liver ~6-fold
_ _ U-Il mRNA RT-gPCR _ [26]
r Carcinoma Tissue increase
Hepatocellula  Human Liver ~10-fold
) ] UT mRNA RT-gPCR , [26]
r Carcinoma Tissue increase

Detailed Experimental Protocols

This section outlines methodologies for key experiments used to characterize the U-1l system.

Protocol: In Vivo Forearm Blood Flow Measurement

(Based on methodology described for human studies)[14]

o Subject Preparation: Healthy volunteers are studied in a supine position in a temperature-

controlled room.

o Catheterization: A cannula is inserted into the brachial artery of the non-dominant arm for

drug infusion.

e Blood Flow Measurement: Forearm blood flow (FBF) is measured using venous occlusion

plethysmography with a mercury-in-silastic strain gauge placed around the forearm.

« Infusion Protocol: A baseline FBF is established. U-Il is then infused intra-arterially at

escalating doses (e.g., 0.1 to 300 pmol/min). FBF is measured continuously. The

contralateral arm serves as a time-matched control.
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o Data Analysis: Changes in FBF are calculated as a percentage change from the baseline
measurement before the infusion started.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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